Target-Site Potency: Chlorobenzilate EC50 on Mite TuGluCl3 Receptors Compared to Dicofol and Bromopropylate
In electrophysiological assays using Xenopus laevis oocytes expressing wild-type Tetranychus urticae TuGluCl3 receptors, chlorobenzilate exhibited an EC50 of 2.779 µM (pEC50 = 5.556 ± 0.040), demonstrating higher potency than both dicofol (EC50 = 3.583 µM, pEC50 = 5.446 ± 0.087) and bromopropylate (EC50 = 3.231 µM, pEC50 = 5.491 ± 0.059) [1]. Statistical analysis indicated no significant difference among the three diphenylcarbinols, but all differed significantly from the response to abamectin [1].
| Evidence Dimension | EC50 (µM) for activation of TuGluCl3 wild-type receptor |
|---|---|
| Target Compound Data | 2.779 µM (pEC50 = 5.556 ± 0.040) |
| Comparator Or Baseline | Dicofol: 3.583 µM (pEC50 = 5.446 ± 0.087); Bromopropylate: 3.231 µM (pEC50 = 5.491 ± 0.059) |
| Quantified Difference | Chlorobenzilate 22.4% more potent than dicofol; 14.0% more potent than bromopropylate |
| Conditions | Xenopus laevis oocytes expressing wild-type Tetranychus urticae TuGluCl3 receptors; two-electrode voltage clamp electrophysiology |
Why This Matters
The 14-22% higher potency at the validated mite-specific target-site provides a quantitative basis for selecting chlorobenzilate over dicofol or bromopropylate as a positive control in GluCl-targeted acaricide discovery or resistance mechanism studies.
- [1] Vandenhole M, Mermans C, De Beer B, et al. A glutamate-gated chloride channel as the mite-specific target-site of dicofol and other diphenylcarbinol acaricides. Communications Biology. 2023;6:1160. Table 2. View Source
